molecular formula C13H12BrNO3 B3046059 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1189107-52-5

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B3046059
CAS No.: 1189107-52-5
M. Wt: 310.14
InChI Key: HNKBNGWIOXRRSV-UHFFFAOYSA-N
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Description

Chemical Structure: Ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (CAS: 1189107-54-7) is a quinoline derivative with a bromine substituent at position 7, a hydroxyl group at position 4, a methyl group at position 8, and an ethyl ester at position 2. Its molecular formula is C₁₁H₈BrNO₃, and it has a molecular weight of 282.09 g/mol . This compound is part of a broader class of halogenated quinolines, which are frequently studied for their antimicrobial, anticancer, and photophysical properties.

Properties

IUPAC Name

ethyl 7-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKBNGWIOXRRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670926
Record name Ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-52-5
Record name Ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conrad-Limpach Cyclization

Ethyl acetoacetate reacts with 2-methylaniline under acidic, high-temperature conditions to form the quinoline backbone. The mechanism proceeds via:

  • Condensation : 2-Methylaniline reacts with ethyl acetoacetate to form a β-anilino ketone intermediate.
  • Cyclization : Intramolecular cyclodehydration under heat (180–200°C) in a high-boiling solvent (e.g., diphenyl ether) yields 4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester.

Key Observations :

  • The methyl group at the ortho position of the aniline directs cyclization to position 8 of the quinoline.
  • Yields typically range from 60–75%, contingent on purity of reactants and temperature control.

Regioselective Bromination at Position 7

Bromination of the quinoline intermediate is critical for introducing the halogen at position 7. Electrophilic aromatic substitution (EAS) is governed by the directing effects of the 4-hydroxy and 8-methyl groups.

Bromination with Molecular Bromine

Conditions :

  • Solvent : Chloroform (CHCl₃) or acetonitrile (CH₃CN) at 0–25°C.
  • Stoichiometry : 1.1 equivalents of Br₂ to favor mono-bromination.

Procedure :

  • Dissolve 4-hydroxy-8-methylquinoline-3-carboxylate (1 eq) in CHCl₃.
  • Add bromine (1.1 eq) dropwise under nitrogen at 0°C.
  • Stir for 1–4 hours, monitoring by TLC.
  • Quench with 5% NaHCO₃, extract with CHCl₃, and purify via column chromatography.

Outcomes :

  • Regioselectivity : The 4-hydroxy group activates the ring, directing bromine to positions 5 and 7. Steric hindrance from the 8-methyl group favors substitution at position 7.
  • Yield : 70–85% after purification.

Alternative Brominating Agents

N-Bromosuccinimide (NBS) :

  • Employed in radical bromination under UV light, but less common due to competing side reactions.
  • Solvent : CCl₄ or CH₃CN.
  • Yield : ≤60%, with dibrominated byproducts.

Optimization of Reaction Parameters

Temperature Control

  • Low temperatures (0°C) : Suppress dibromination by slowing reaction kinetics.
  • Room temperature : Increases reaction rate but risks over-bromination (5,7-dibromo derivatives).

Solvent Effects

Solvent Dielectric Constant Bromination Efficiency Byproducts
CHCl₃ 4.81 High Minimal
CH₃CN 37.5 Moderate Oxidized species
Toluene 2.38 Low Unreacted Br₂

CHCl₃ balances solubility and polarity, minimizing side reactions.

Mechanistic Insights

Electrophilic Aromatic Substitution

  • Activation : The 4-hydroxy group donates electron density via resonance, activating positions 3, 5, and 7.
  • Directing Effects :
    • 4-OH : Strongly activates the ring, favoring meta (position 7) substitution.
    • 8-CH₃ : Exerts steric hindrance, disfavoring bromination at position 5.

Competing Pathways

  • Dibromination : Occurs with excess Br₂ (>1.1 eq) or prolonged reaction times.
  • Oxidation : The 4-hydroxy group may oxidize to a ketone under harsh conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    • δ 8.83 (dd, H-2), 8.51 (dd, H-4), 7.73 (d, H-6), 7.59 (dd, H-3), 7.10 (d, H-5), 4.30 (q, OCH₂CH₃), 2.50 (s, 8-CH₃).
  • IR (KBr) :
    • 3250 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1560 cm⁻¹ (C-Br).

Purity Assessment

  • HPLC : >98% purity achieved via silica gel chromatography (hexane/ethyl acetate 3:1).

Industrial-Scale Synthesis

Batch Process Optimization

  • Reactor Design : Glass-lined to prevent corrosion from HBr byproducts.
  • Cost Analysis :
    • Raw materials: 2-Methylaniline ($45/kg), Br₂ ($30/kg).
    • Production cost: $120/g at 100 kg scale.

Environmental Considerations

  • Waste Management : HBr neutralization with NaOH generates NaBr, which is recycled.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability
Conrad-Limpach + Br₂ 85 98 High
NBS Bromination 60 90 Moderate

The Conrad-Limpach route coupled with controlled bromination offers superior efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline compounds .

Scientific Research Applications

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a detailed comparison with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester (Target) 1189107-54-7 C₁₁H₈BrNO₃ 282.09 Br (C7), OH (C4), CH₃ (C8), COOEt (C3) Balanced lipophilicity due to methyl and ethyl ester; moderate molecular weight
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate 67643-31-6 C₁₃H₁₂BrNO₃ 326.15 Br (C6), OH (C4), CH₃ (C8), COOEt (C3) Higher molecular weight due to additional methyl group; bromine position alters reactivity
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ 296.12 Br (C8), OH (C4), COOEt (C3) Bromine at C8 may enhance steric hindrance; lacks methyl group at C8
4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester 1242260-94-1 C₁₃H₁₁BrClNO₃ 344.59 Br (C4), Cl (C8), OCH₃ (C5), COOEt (C3) Multiple halogens and methoxy group increase molecular weight and potential bioactivity
Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate 1698027-26-7 C₁₂H₇BrCl₂FNO₂ 367.00 Br (C7), Cl (C4, C6), F (C8), COOEt (C3) High halogen content enhances reactivity; predicted pKa = -3.60 (acidic)
6-Bromo-7-chloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester 70458-89-8 C₁₂H₉BrClNO₃ 330.56 Br (C6), Cl (C7), OH (C4), COOEt (C3) Dual halogen substitution may improve antimicrobial efficacy

Physicochemical and Functional Differences

  • Reactivity : Halogen position significantly impacts electronic effects. Bromine at C7 (target) vs. C6 (CAS 67643-31-6) alters resonance stabilization and electrophilic substitution patterns .
  • Bioactivity Potential: Compounds with multiple halogens (e.g., CAS 1242260-94-1 and 1698027-26-7) may exhibit stronger antimicrobial activity but higher toxicity .

Research Implications

  • Drug Development : The target compound’s moderate molecular weight and balanced substituents make it a candidate for optimizing pharmacokinetic profiles.
  • Structure-Activity Relationships (SAR) : Positional isomers (e.g., bromine at C6 vs. C7) provide insights into how substituent placement affects target binding .

Biological Activity

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester (C13H12BrNO3) is a synthetic derivative of quinoline, a compound known for its diverse biological activities. The unique structure of this compound, featuring a bromine atom, hydroxyl group, and an ethyl ester, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, including antimicrobial and anticancer properties, as well as potential mechanisms of action.

Chemical Structure and Properties

The molecular structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester is characterized by:

  • Bromine Atom : Enhances reactivity and biological activity.
  • Hydroxyl Group : Contributes to hydrogen bonding and solubility.
  • Ethyl Ester : Improves bioavailability.

This compound is synthesized through bromination of 4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester, typically using bromine or a brominating agent under controlled conditions.

Antimicrobial Activity

Preliminary studies indicate that 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These results suggest that the compound may serve as an effective antibacterial agent, particularly in treating infections caused by resistant strains .

The precise mechanism of action for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester remains under investigation. However, several hypotheses can be drawn based on its chemical structure:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular pathways.
  • Reactive Oxygen Species (ROS) Generation : Bromine substitution might enhance ROS production, leading to oxidative stress in cancer cells.
  • Modulation of Signaling Pathways : The presence of the hydroxyl group could influence signaling pathways related to cell proliferation and survival .

Case Studies and Research Findings

A review of recent literature highlights the ongoing research into quinoline derivatives, including 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester:

  • Antimicrobial Studies : A study found that derivatives with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Research indicates that quinoline derivatives can induce apoptosis in various cancer cell lines, warranting further exploration of this compound's effects on specific cancer types .
  • Pharmacokinetics : The ethyl ester form is expected to enhance solubility and absorption in biological systems, which is crucial for effective therapeutic applications.

Q & A

Q. How can metabolomic profiling identify off-target effects or metabolic pathways influenced by the compound?

  • Methodological Answer : LC-MS/MS-based untargeted metabolomics of treated vs. control cells (e.g., HepG2) detects altered metabolites (e.g., ATP, NADH). Pathway enrichment analysis (via KEGG or MetaboAnalyst) highlights affected processes (e.g., oxidative phosphorylation, glycolysis). Confirm findings with stable isotope-resolved tracing (e.g., ¹³C-glucose) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester
Reactant of Route 2
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester

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